Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate
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Description
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a useful research compound. Its molecular formula is C10H11BrFNO4S and its molecular weight is 340.17 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a sulfonamide compound notable for its potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a propanoate backbone, with a bromo and fluorine substituent on the aromatic ring. Its molecular formula is C10H10BrFNO3S, and it possesses unique properties that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀BrFNO₃S |
Molecular Weight | 300.16 g/mol |
CAS Number | 1306129-75-8 |
IUPAC Name | This compound |
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. This compound may exhibit antimicrobial properties by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth.
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties. The structural features of this compound may confer selectivity towards cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cells
- In vitro studies demonstrated that similar sulfonamide compounds exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- The mechanism involved apoptosis induction through the modulation of apoptotic pathways, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide compounds indicates that the presence of electronegative groups like bromine and fluorine can enhance biological activity. The following table summarizes key findings from SAR studies:
Compound Type | Key Features | Biological Activity |
---|---|---|
Sulfonamide Derivatives | Presence of halogens | Enhanced antimicrobial effects |
Aromatic Substituents | Electron-withdrawing groups | Increased potency in cancer cells |
Properties
Molecular Formula |
C10H11BrFNO4S |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
methyl 3-[(2-bromo-4-fluorophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H11BrFNO4S/c1-17-10(14)4-5-13-18(15,16)9-3-2-7(12)6-8(9)11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
PBRUZPOODCZHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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